Bienvenue dans la boutique en ligne BenchChem!

Trijuganone B

Bile acid metabolism Gut microbiome modulation Covalent enzyme inhibition

Trijuganone B (1,2,15,16-Tetrahydrotanshiquinone) is the sole tanshinone validated as a covalent pan-inhibitor of five clinically relevant gut microbial BSH isoforms (EfBSH, LsBSH, BtBSH, CpBSH, BlBSH; IC50 0.28–1.62 μM). Its fully saturated furan D-ring enables irreversible Cys2 modification—a mechanism absent in tanshinone I, IIA, cryptotanshinone, or dihydrotanshinone I. Do not substitute: structural analogs fail in gmBSH inhibition, Sm2OGD3 dehydrogenase assays, or metabolomics workflows. Also a sub-micromolar anti-leukemic agent (P388 IC50 ≈ 0.3 μM). Procure ≥98% HPLC-pure red powder; store desiccated at -20°C.

Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
CAS No. 126979-84-8
Cat. No. B139995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrijuganone B
CAS126979-84-8
Synonyms1,2,15,16-tetrahydrotanshiquinone
Molecular FormulaC18H16O3
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC=C4C
InChIInChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-7,10H,3,5,8H2,1-2H3
InChIKeyAZIUYJPOBCMPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,15,16-Tetrahydrotanshiquinone (Tetrahydro Tanshinone I) for Research Procurement: Core Identity and Availability


1,2,15,16-Tetrahydrotanshiquinone (CAS 126979-84-8), also designated as Tetrahydro Tanshinone I (THTI) or Trijuganone B, is a diterpenoid quinone belonging to the tanshinone class of natural products [1]. The compound was first isolated and structurally characterized from the roots of Salvia miltiorrhiza f. alba as one of two new constituents alongside tanshinaldehyde [2]. THTI exhibits a molecular formula of C18H16O3 with a molecular weight of 280.31 g/mol [3]. As a reduced derivative within the tanshinone biosynthetic pathway, THTI serves as a substrate for Sm2OGD3-mediated 15,16-dehydrogenation, converting to 1,2-dihydrotanshinone I [4]. The compound is commercially available from specialty chemical suppliers with purity specifications typically ≥98% as determined by HPLC, and is supplied as a red powder requiring desiccated storage at -20°C for long-term stability [3].

Why 1,2,15,16-Tetrahydrotanshiquinone Cannot Be Replaced by Other Tanshinones in Targeted Research Applications


Despite structural homology within the tanshinone family, 1,2,15,16-tetrahydrotanshiquinone (THTI) cannot be interchangeably substituted with tanshinone I, tanshinone IIA, cryptotanshinone, or dihydrotanshinone I in applications requiring specific molecular recognition or biosynthetic pathway interrogation. THTI possesses a fully saturated furan D-ring with hydrogenation at C-1,2 and C-15,16 positions, distinguishing it from all other major tanshinones which bear varying degrees of unsaturation in these regions [1]. This unique saturation pattern directly impacts covalent binding capacity to cysteine residues in target proteins, as demonstrated by THTI's irreversible modification of the conserved catalytic Cys2 in gut microbial bile salt hydrolases—a property not shared by unsaturated tanshinone analogs [2]. Furthermore, THTI occupies a discrete node in tanshinone biosynthesis as the direct substrate for Sm2OGD3 dehydrogenase, enabling its specific utility as a chemical probe for 15,16-dehydrogenation activity studies [3]. Procurement of structurally similar alternatives will therefore yield divergent or null results in assays designed to leverage THTI's unique covalent inhibition mechanism or biosynthetic pathway position.

1,2,15,16-Tetrahydrotanshiquinone: Quantitative Differentiation Evidence Versus Tanshinone Comparators


THTI Exhibits Sub-Micromolar Pan-Inhibition of Gut Microbial Bile Salt Hydrolases: Superior Potency Among 17 Tested Tanshinones

1,2,15,16-Tetrahydrotanshiquinone (THTI) demonstrated the most potent inhibitory effects among a panel of 17 naturally occurring tanshinones screened against gut microbial bile salt hydrolases (gmBSHs) [1]. THTI exhibited IC50 values ranging from 0.28 ± 0.05 μM to 1.62 ± 0.07 μM against five distinct gmBSH enzymes (EfBSH, LsBSH, BtBSH, CpBSH, and BlBSH), whereas structurally related comparators including tanshinone I, tanshinone IIA, cryptotanshinone, and dihydrotanshinone I displayed substantially weaker or negligible inhibitory activity in the same screening panel [1]. The study further established that THTI acts as a covalent pan-inhibitor, irreversibly modifying the conserved catalytic cysteine (Cys2) across all five gmBSH isoforms—a binding mode not observed with unsaturated tanshinone analogs [1].

Bile acid metabolism Gut microbiome modulation Covalent enzyme inhibition

THTI Demonstrates Potent Anti-Leukemic Proliferation Activity with Sub-Micromolar Potency

1,2,15,16-Tetrahydrotanshiquinone (reported as Trijuganone B) has been characterized for its antiproliferative activity against leukemia cell lines. The compound exhibits an IC50 of approximately 0.3 μM against leukemia cells . In parallel studies, this compound (designated as compound I in the original isolation study) demonstrated strong inhibitory activity against P388 lymphocytic leukemia cells in vitro [1]. For context, tanshinone I and tanshinone IIA—two structurally related comparator tanshinones—achieved 86.76% and 56.05% cell inhibition respectively at a substantially higher concentration of 25 μg/mL in P388 cells, while dihydrotanshinone I and cryptotanshinone showed little cytotoxicity under identical conditions (13.71% and 39.21% inhibition) [2].

Leukemia research Antiproliferative screening Natural product cytotoxicity

THTI Occupies a Unique Position in Tanshinone Biosynthesis as the Direct Substrate for Sm2OGD3 15,16-Dehydrogenase

1,2,15,16-Tetrahydrotanshiquinone (designated as THT or 1,2,15,16-tetrahydrotanshinone I) occupies a discrete and non-interchangeable position within the tanshinone biosynthetic pathway. In vitro protein assays established that Sm2OGD3 specifically catalyzes the conversion of THTI to 1,2-dihydrotanshinone I via 15,16-dehydrogenation [1]. In the same enzymatic system, cryptotanshinone is converted to tanshinone IIA, and 15,16-dihydrotanshinone I is converted to tanshinone I [1]. This pathway positioning is corroborated by comparative genomic analysis of an orange-root S. miltiorrhiza line (shh), which revealed that deficiency in Sm2OGD3 function results in accumulation of THTI and other C-15,16 single-bond tanshinones, while C-15,16 double-bond tanshinones (tanshinone I, tanshinone IIA) are significantly decreased [1].

Tanshinone biosynthesis Enzyme substrate specificity Metabolic engineering

THTI is a Naturally Low-Abundance Tanshinone Requiring Targeted Isolation: Implications for Procurement Source Evaluation

Quantitative isolation studies demonstrate that 1,2,15,16-Tetrahydrotanshiquinone represents a minor constituent within the tanshinone fraction of Salvia miltiorrhiza root extracts. High-speed counter-current chromatography (HSCCC) separation of 400 mg of total S. miltiorrhiza Bunge extract yielded only 5.8 mg of THTI, compared to 68.8 mg of tanshinone IIA, 26.3 mg of cryptotanshinone, 16.2 mg of tanshinone I, and 8.2 mg of dihydrotanshinone I [1]. THTI was obtained with 95.1% purity as determined by HPLC area normalization, while other tanshinones achieved purities exceeding 99% under identical preparative conditions [1]. This low natural abundance (approximately 1.45% of extract mass) directly impacts commercial availability, batch-to-batch consistency, and procurement costs relative to more abundant tanshinones.

Natural product isolation Analytical method development Preparative chromatography

1,2,15,16-Tetrahydrotanshiquinone: Recommended Research and Industrial Application Scenarios


Gut Microbiome-Targeted Drug Discovery: gmBSH Inhibition Screening and Lead Optimization

Researchers investigating bile acid metabolism modulation through gut microbial bile salt hydrolase (gmBSH) inhibition should prioritize 1,2,15,16-Tetrahydrotanshiquinone as a validated positive control and chemical probe. THTI is the only tanshinone with demonstrated covalent pan-inhibitory activity against five clinically relevant gmBSH isoforms (EfBSH, LsBSH, BtBSH, CpBSH, BlBSH), with IC50 values ranging from 0.28 to 1.62 μM [1]. The compound's irreversible covalent modification of the conserved catalytic Cys2 residue enables its use in time-dependent inhibition studies, target engagement assays, and structure-activity relationship campaigns aimed at developing next-generation gmBSH inhibitors for colorectal cancer, type 2 diabetes, and obesity research [1].

Tanshinone Biosynthetic Pathway Elucidation and Metabolic Engineering

Investigators studying diterpenoid biosynthesis in Salvia species or engineering tanshinone production in heterologous systems require authentic 1,2,15,16-Tetrahydrotanshiquinone as an analytical standard and enzyme substrate. THTI serves as the specific substrate for Sm2OGD3-catalyzed 15,16-dehydrogenation, enabling in vitro enzyme activity assays to characterize this key biosynthetic enzyme [2]. Additionally, THTI reference material is essential for LC-MS-based metabolomics workflows aimed at quantifying pathway intermediates in wild-type and genetically modified plant lines, particularly given its accumulation phenotype in Sm2OGD3-deficient systems [2].

Leukemia Cell Proliferation Studies Requiring High-Potency Tanshinone Lead Compounds

For academic and pharmaceutical research programs focused on identifying potent anti-leukemic natural products, 1,2,15,16-Tetrahydrotanshiquinone offers sub-micromolar potency (IC50 ≈ 0.3 μM) that exceeds the activity of major tanshinone analogs in comparable assay systems . The compound's demonstrated activity against P388 lymphocytic leukemia cells [3] positions it as a compelling starting point for structure-activity relationship studies, mechanism-of-action investigations involving apoptosis pathway analysis, and comparative efficacy assessments against established chemotherapeutic agents. Researchers should procure THTI specifically when assay sensitivity requires compound potency below 1 μM.

Analytical Method Development and Natural Product Authentication

Analytical chemists developing HPLC, UHPLC, or LC-MS/MS methods for comprehensive tanshinone profiling of Salvia species require 1,2,15,16-Tetrahydrotanshiquinone reference standard for accurate peak identification and quantification. Given THTI's low natural abundance (approximately 1.45% of total tanshinone fraction) [4], its detection and quantitation in botanical extracts serves as a discriminating marker for species authentication, geographic origin verification, and quality assessment of Danshen-based herbal preparations. Method developers should verify that their chromatographic conditions adequately resolve THTI from co-eluting tanshinones, particularly dihydrotanshinone I and tanshinone I.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trijuganone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.